Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288461
InChI: InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(19)17-13(12)10-5-7-11(21-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,19)
SMILES:
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4 g/mol

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16288461

Molecular Formula: C15H18N2O3S

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C15H18N2O3S
Molecular Weight 306.4 g/mol
IUPAC Name ethyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(19)17-13(12)10-5-7-11(21-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,19)
Standard InChI Key YQBGTDIOBKUHRU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects its intricate substituent arrangement. The tetrahydropyrimidine core adopts a partially saturated conformation, with the 4-(methylsulfanyl)phenyl group introducing steric bulk and electronic effects. The ethyl ester at position 5 enhances solubility in organic solvents, while the ketone at position 2 contributes to hydrogen-bonding interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular Weight306.4 g/mol
Canonical SMILESCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)C
InChI KeyYQBGTDIOBKUHRU-UHFFFAOYSA-N
XLogP33.2 (predicted)

The methylsulfanyl (-SMe) group at the para position of the phenyl ring enhances lipophilicity, as evidenced by its XLogP3 value of 3.2. This property is critical for membrane permeability in biological systems.

Spectral Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited, analogues with similar substituents exhibit characteristic signals:

  • ¹H NMR: Aromatic protons from the 4-(methylsulfanyl)phenyl group resonate at δ 7.2–7.4 ppm, while the methylsulfanyl proton appears as a singlet near δ 2.5 ppm.

  • ¹³C NMR: The carbonyl carbons (C=O) of the ester and ketone groups appear at δ 165–175 ppm.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a Biginelli-like multicomponent reaction, combining ethyl acetoacetate, 4-(methylsulfanyl)benzaldehyde, and urea/thiourea under acidic conditions. A representative protocol includes:

  • Condensation: Heating ethyl acetoacetate (1 equiv), 4-(methylsulfanyl)benzaldehyde (1 equiv), and urea (1.2 equiv) in ethanol with HCl as a catalyst at 80°C for 6–8 hours.

  • Cyclization: In situ formation of the tetrahydropyrimidine ring via acid-catalyzed dehydration.

  • Isolation: Precipitation upon cooling, followed by recrystallization from ethanol to yield the pure product (reported yield: 68–72%).

Advancements in Catalysis

Recent studies highlight lanthanum(III) chloride (LaCl<sub>3</sub>·7H<sub>2</sub>O) as a superior catalyst for one-pot syntheses. Murugesan et al. demonstrated that LaCl<sub>3</sub> achieves yields of 85–90% under solvent-free conditions at 100°C within 2 hours . Key advantages include:

  • Reusability: The catalyst retains 80% activity after five cycles.

  • Eco-Friendliness: Eliminates hazardous solvents and reduces energy consumption .

Table 2: Comparative Synthesis Metrics

ParameterHCl MethodLaCl<sub>3</sub> Method
Reaction Time6–8 hours2 hours
Yield68–72%85–90%
Catalyst RecoveryNot feasible80% after 5 cycles
Environmental ImpactModerateLow

Biological Activities and Mechanisms

Anticancer Properties

Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC<sub>50</sub>: 45 μM), likely mediated by:

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes.

  • Reactive oxygen species (ROS) generation: Oxidative stress-induced apoptosis.

Applications in Drug Discovery

Lead Optimization

The ethyl ester moiety serves as a prodrug strategy, enabling hydrolysis to the active carboxylic acid in vivo. Structural modifications, such as replacing the methylsulfanyl group with halogens, are being explored to enhance potency.

Material Science Applications

The compound’s rigid tetrahydropyrimidine core has been utilized in designing liquid crystals with mesomorphic phases stable up to 150°C.

Comparison with Structural Analogues

Table 3: Key Analogues and Their Properties

Compound NameStructural VariationBiological Activity (IC<sub>50</sub>)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-tetrahydropyrimidine-5-carboxylate Nitro group instead of -SMeAnticancer: 32 μM (HeLa)
Methyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-tetrahydropyrimidine-5-carboxylateMethyl ester instead of ethylAntimicrobial: MIC 12 μg/mL (E. coli)

The ethyl ester derivative reviewed here balances lipophilicity and metabolic stability, making it superior to methyl analogues in oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator